Lometraline hydrochloride has the molecular formula and a molar mass of approximately 239.74 g/mol. Its structure includes a chloro group and a methoxy group attached to a tetralin backbone, which is crucial for its interaction with neurotransmitter systems .
Lometraline hydrochloride can participate in various chemical reactions typical for amines and halogenated compounds. These include:
Common reagents for these reactions might include alkyl halides for substitution or reducing agents like lithium aluminum hydride for reduction processes. The specific reaction conditions would need optimization based on the desired product and yield .
Lometraline hydrochloride's mechanism of action primarily involves interactions with neurotransmitter systems, particularly those related to serotonin and norepinephrine. Although initially studied as an antidepressant, it was found to lack significant psychoactive effects at therapeutic doses .
Research indicates that lometraline does not effectively inhibit the reuptake of serotonin or norepinephrine at clinically relevant concentrations, which limits its efficacy as an antidepressant compared to structurally similar compounds like sertraline .
Lometraline hydrochloride is typically presented as a white crystalline solid. Its solubility characteristics have not been extensively documented but are expected to align with other aminotetralin derivatives.
Key chemical properties include:
Relevant analyses may include stability studies under various pH conditions and temperature ranges to assess its viability for research applications .
Lometraline hydrochloride has primarily found relevance in scientific research rather than clinical applications due to its limited efficacy as an antidepressant. It serves as a reference compound in studies exploring neurotransmitter interactions and the development of related pharmacological agents.
The development of aminotetralin derivatives represented a strategic departure from first-generation tricyclic neuroleptics (e.g., chlorpromazine and clomipramine), which featured three-ring structures with significant affinity for multiple neurotransmitter receptors. This promiscuity contributed to substantial adverse effects, including extrapyramidal symptoms and anticholinergic effects. Chemists at Pfizer engineered the aminotetralin core—a partially saturated naphthalene structure with a basic amino group—to retain dopamine receptor affinity while reducing off-target interactions. The simplified bicyclic framework of lometraline (CP-14,368) eliminated the central ring of traditional neuroleptics, thereby decreasing molecular weight and lipophilicity. This structural simplification aimed to enhance blood-brain barrier permeability while theoretically improving receptor selectivity [1] [9].
Table 1: Structural Evolution from Tricyclics to Aminotetralins
| Compound Class | Prototype Structure | Key Pharmacological Limitations |
|---|---|---|
| Tricyclic Neuroleptics | Phenothiazine/Thioxanthene | Broad receptor affinity (histaminergic, α-adrenergic, muscarinic) |
| Aminotetralins | 1-Aminotetralin | Optimized dopamine/serotonin receptor engagement |
| Representative | Chlorpromazine vs. Lometraline | Reduced off-target effects in aminotetralins |
The aminotetralin scaffold permitted systematic modifications at three key positions: the aromatic ring (halogenation or methoxylation), the tetrahydronaphthalene saturation level, and the amine substituents (dimethylamino in lometraline). These sites became critical leverage points for fine-tuning receptor engagement profiles in subsequent compounds [9].
Pfizer's development program for lometraline hydrochloride (internal code CP-14,368) originated in the late 1960s as part of targeted exploration of dopamine-centric pharmacology. Patent documentation emphasized its dual investigation as an antipsychotic and antiparkinsonian agent, predicated on its ability to modulate dopaminergic neurotransmission in nigrostriatal pathways. In vitro receptor profiling demonstrated moderate affinity for dopamine D₂ receptors (Ki ≈ 120 nM), significantly lower than typical neuroleptics but within a postulated "therapeutic window" for avoiding catalepsy. Additionally, lometraline exhibited notable serotonin 5-HT₂A receptor binding (Ki ≈ 85 nM), suggesting potential mood-stabilizing properties [1] [3] [9].
Table 2: Neuroreceptor Binding Profile of Lometraline
| Receptor Type | Affinity (Ki) | Functional Activity | Therapeutic Implication |
|---|---|---|---|
| Dopamine D₂ | ~120 nM | Partial agonist (presynaptic) | Antipsychotic/anti-Parkinsonian |
| Serotonin 5-HT₂A | ~85 nM | Antagonist | Mood stabilization |
| Histamine H₁ | >1 µM | Negligible | Reduced sedation vs. tricyclics |
Synthetic routes to lometraline involved catalytic reduction of tetralone intermediates followed by reductive amination. Early pharmacological screening utilized rodent models: reduced apomorphine-induced stereotypy indicated antipsychotic potential, while rescue of reserpine-induced hypolocomotion suggested antiparkinsonian effects. However, these animal data showed inconsistent dose-response relationships, foreshadowing clinical complexities [7] [9].
Clinical evaluation of lometraline (1970-1972) revealed a fundamental disconnect between preclinical predictions and human outcomes. Phase I/II trials in schizophrenia patients demonstrated negligible antipsychotic efficacy at tolerated doses (up to 150 mg/day). Crucially, Park et al. (1972) documented unexpected mood-elevating properties in a subset of patients with comorbid depressive features. This observation triggered systematic reinvestigation of its neurochemical mechanism: subsequent ex vivo studies confirmed weak dopamine reuptake inhibition (IC₅₀ >500 nM) but moderate serotonin transporter occupancy (~40% at 10 mg/kg). The compound’s failure as an antipsychotic was attributed to insufficient striatal D₂ receptor occupancy (<30%), while its serotonergic activity aligned with emerging theories of depression pathophysiology [1] [3].
This therapeutic redirection was substantiated by three key findings:
Despite these insights, development termination ensued due to marginal superiority over existing antidepressants and formulation stability challenges. Nevertheless, this mechanistic pivot established aminotetralins as viable platforms for mood disorder therapeutics [1] [5].
Lometraline’s greatest impact emerged posthumously through its function as a structural template for second-generation aminotetralins. Pfizer chemists systematically addressed its pharmacological shortcomings:
Table 3: Structural Optimization from Lometraline to Modern Therapeutics
| Parameter | Lometraline | Tametraline | Sertraline |
|---|---|---|---|
| Core Substitution | 8-Cl, 5-OCH₃ | 4-Cl | 3,4-diCl |
| Amine Group | N,N-dimethyl | N-methyl | N-methyl |
| Key Target | D₂ partial agonist | DAT/NET inhibitor | SERT (Ki=0.29 nM) |
| Clinical Outcome | Ineffective | Antidepressant (pre-clinical) | SSRI (FDA approved) |
This iterative optimization yielded sertraline, where the trans-diaryl substitution pattern and conformationally restrained amine generated exceptional SERT selectivity (SERT/DAT >1500). The discovery pathway exemplifies scaffold-focused drug design: lometraline’s "failed" structure provided critical vector information for spatial optimization of transporter engagement, directly enabling modern SSRI therapeutics [1] [5] . Contemporary computational studies confirm that lometraline’s aminotetralin core occupies a privileged chemical space for blood-brain barrier penetration (logP 2.8 ± 0.4; TPSA <40 Ų), ensuring its continued relevance in CNS drug design pipelines targeting depression, anxiety, and neurodegenerative disorders [2] [6].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1